2-Fluoro-6-(trichloromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

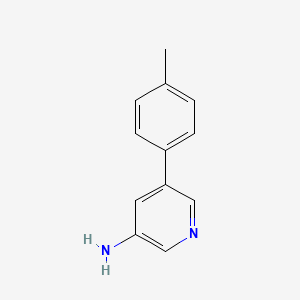

“2-Fluoro-6-(trichloromethyl)pyridine” is a chemical compound with the empirical formula C6H3F4N . It is used as an intermediate in the synthesis of many agrochemical and pharmaceutical products .

Synthesis Analysis

The synthesis of “2-Fluoro-6-(trichloromethyl)pyridine” involves the fluorination of one or more pyridine compounds with a fluorinating agent . The process is industrially feasible and economically viable .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-(trichloromethyl)pyridine” is represented by the SMILES string Fc1cccc(n1)C(F)(F)F . The InChI key for this compound is IZOIOCQPMHHDHN-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-6-(trichloromethyl)pyridine” are complex and involve several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .

Physical And Chemical Properties Analysis

The average mass of “2-Fluoro-6-(trichloromethyl)pyridine” is 165.088 Da, and its monoisotopic mass is 165.020157 Da . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .

Aplicaciones Científicas De Investigación

Chemosensor Development

2,6-Bis(2-benzimidazolyl)pyridine has been utilized as a chemosensor for fluoride ions. Employing techniques such as UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR, researchers found that this compound can act as a sensor for fluoride ions, indicating its potential in chemical sensing applications (Chetia & Iyer, 2008).

Radioligand for PET Imaging

The compound 6-[(18)F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine, closely related to 2-Fluoro-6-(trichloromethyl)pyridine, has been synthesized and evaluated as a promising radioligand for positron emission tomography (PET) studies in humans. This fluorine-18 labeled compound is associated with nicotinic acetylcholine receptors and offers a potential tool for neurological research and diagnostics (Ding et al., 2000).

Preparation and Synthesis

The preparation of 2-Chloro-6-(trichloromethyl)pyridine, a compound structurally similar to 2-Fluoro-6-(trichloromethyl)pyridine, has been detailed. Researchers have optimized the reaction conditions to increase the yield and purity of this compound, demonstrating the relevance in fine chemical synthesis (Xiao-shan, 2009).

Fluorescent Chemosensor for Iron Ions

A 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophore, closely associated with 2-Fluoro-6-(trichloromethyl)pyridine, has been utilized as a turn-off chemosensor for Fe3+/Fe2+ cations. This application is significant for biochemical sensing and imaging in living cells (Maity et al., 2018).

Pesticide Synthesis

Derivatives of pyridine, such as 2,3-Dichloro-5-trifluoromethyl pyridine, have been widely utilized in the synthesis of pesticides. This highlights the importance of pyridine compounds in agricultural chemical research (Xin-xin, 2006).

Safety And Hazards

“2-Fluoro-6-(trichloromethyl)pyridine” is a flammable liquid. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air and may travel a considerable distance to a source of ignition . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-6-(trichloromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3FN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQROJMHDPZEHMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743328 |

Source

|

| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(trichloromethyl)pyridine | |

CAS RN |

1207664-71-8 |

Source

|

| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

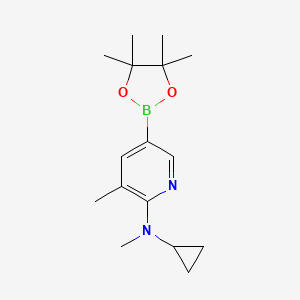

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)

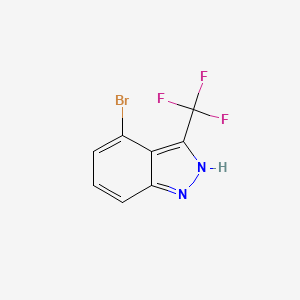

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)

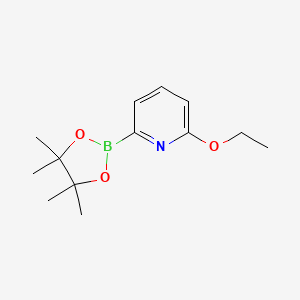

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)

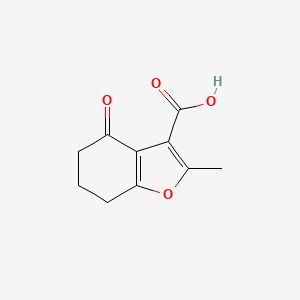

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)